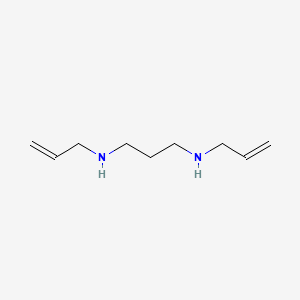

N,N'-Di-2-propenyl-1,3-propanediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(prop-2-enyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-3-6-10-8-5-9-11-7-4-2/h3-4,10-11H,1-2,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZLGJYOBMKFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCCNCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10903078 | |

| Record name | NoName_3668 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10903078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83132-59-6 | |

| Record name | N,N'-Di-2-propenyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083132596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-DI-2-PROPENYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G172PU0Z5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Diamines in Advanced Chemical Systems

Diamines are organic compounds that possess two amine functional groups. nih.gov This dual functionality makes them indispensable in the construction of complex molecular architectures and advanced materials. nih.govchembk.com They serve as fundamental monomers in the synthesis of widely used polymers such as polyamides (like Nylon), polyimides, and polyureas, where they react with dicarboxylic acids, dianhydrides, or diisocyanates, respectively, to form the polymer backbone. chembk.comgoogle.com The spacing and nature of the chain between the two amine groups significantly influence the physical and chemical properties of the resulting polymers, including their thermal stability, mechanical strength, and elasticity. sigmaaldrich.comwikipedia.org

Beyond polymer science, diamines are crucial as ligands in coordination chemistry, where the two nitrogen atoms can chelate to a single metal center, forming stable complexes. chembk.com They are also pivotal intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and heterocyclic compounds. google.comwikipedia.org The nucleophilic nature of the amine groups allows them to participate in a variety of chemical reactions, making them a cornerstone of modern synthetic chemistry. nih.gov

Overview of Propenyl Substituted 1,3 Propanediamine Architectures

The structure of N,N'-Di-2-propenyl-1,3-propanediamine is characterized by a propane-1,3-diamine core. uq.edu.au This three-carbon chain separating the two nitrogen atoms provides a specific degree of flexibility and spatial orientation that is critical in its applications. wikipedia.org Unlike the more rigid 1,2-diamine structure, the 1,3-diamine configuration allows for different conformational possibilities. chemspider.com

The defining feature of this molecule is the presence of a 2-propenyl (allyl) group attached to each nitrogen atom. These terminal alkene functionalities are readily available for a wide range of chemical reactions, most notably polymerization. The allyl groups can undergo radical polymerization to form polyallylamine chains. The bifunctional nature of this compound, possessing both the diamine core and two polymerizable alkene groups, makes it an ideal crosslinking agent. google.com When incorporated into a polymerization reaction with other monomers, such as allylamine (B125299), it can form covalent bonds between different polymer chains, creating a three-dimensional network. This crosslinking is fundamental to the formation of gels and other materials with tailored properties.

Evolution of Research Themes for N,n Di 2 Propenyl 1,3 Propanediamine

Historical Development of Preparation Routes

The synthesis of this compound, also known as N,N'-diallyl-1,3-diaminopropane, has evolved with the broader development of amine alkylation chemistry. Historically, the primary methods for producing such N,N'-disubstituted diamines have relied on direct alkylation strategies. Well-established methods involve the reaction of a primary diamine with an appropriate alkylating agent. google.com

Early and common approaches for preparing N,N'-diallyl-1,3-diaminopropane included the reaction of 1,3-diaminopropane with an allyl halide or the reaction of allylamine (B125299) with a 1,3-dihalopropane. google.com These methods, while straightforward, often face challenges related to selectivity and yield, as the reactivity of the amine can lead to mixtures of mono-, di-, tri-, and tetra-alkylated products, as well as potential quaternization of the nitrogen atoms.

More recent developments have focused on improving the purity and yield of N,N'-diallyl-1,3-diaminopropane, particularly for its use as a crosslinking agent in the synthesis of polymers for pharmaceutical applications. google.com This has led to the exploration of multi-step synthetic pathways designed to control the alkylation process more effectively. One such innovative approach involves the temporary protection of the diamine functionality to guide the diallylation to the desired product. google.com This method utilizes the reaction of 1,3-diaminopropane with formaldehyde to form a hexahydropyrimidine intermediate. This intermediate is then dialkylated at the nitrogen atoms before the aminal moiety is decomposed to yield the final N,N'-diallyl-1,3-diaminopropane. This strategy aims to overcome the challenges of direct alkylation by providing a more controlled reaction pathway, leading to a product of higher purity suitable for industrial and pharmaceutical applications. google.com

Alkylation Strategies for this compound Synthesis

The synthesis of this compound is predominantly achieved through the alkylation of 1,3-propanediamine. This involves the formation of new carbon-nitrogen bonds by reacting the primary amine groups of 1,3-propanediamine with an allyl source.

Reaction of 1,3-Propanediamine with Allylic Halides

A primary and well-known method for the synthesis of this compound is the direct N-alkylation of 1,3-propanediamine with an allylic halide, most commonly allyl chloride or allyl bromide. google.com This reaction is a classical example of nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the allylic halide, displacing the halide ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic. The choice of solvent, temperature, and stoichiometry of the reactants are crucial parameters that influence the reaction's outcome.

However, this direct alkylation approach is often hampered by a lack of selectivity. The initial product, N-allyl-1,3-propanediamine, still possesses a reactive N-H bond and can compete with the starting 1,3-propanediamine for the alkylating agent. This can lead to the formation of over-alkylated products, such as N,N,N'-triallyl-1,3-propanediamine and N,N,N',N'-tetraallyl-1,3-propanediammonium salts. Achieving a high yield of the desired N,N'-diallyl product requires careful control of the reaction conditions.

A related historical method involves the reaction of allylamine with 1,3-dichloropropane (B93676) under heating, which also proceeds via an N-alkylation mechanism to produce N,N'-diallyl-1,3-diaminopropane. google.com

Alternative Alkylating Agents and Conditions

To circumvent the selectivity issues associated with direct alkylation using allyl halides, alternative synthetic strategies have been developed. A notable method involves a three-step process that utilizes a temporary protecting group to control the alkylation. google.com

This process is detailed as follows:

Formation of a Hexahydropyrimidine Intermediate: 1,3-Diaminopropane is first reacted with formaldehyde. This reaction forms a cyclic aminal known as hexahydropyrimidine, effectively protecting the two secondary amine functionalities within a ring structure. google.com

N,N'-Dialkylation of the Intermediate: The hexahydropyrimidine intermediate is then subjected to an N,N'-dialkylation reaction with an allyl halide in the presence of a base. The nitrogen atoms of the hexahydropyrimidine ring are nucleophilic and react with the allyl halide to form 1,3-diallylhexahydropyrimidine. google.com

Decomposition of the N,N'-Aminal: The final step involves the decomposition of the N,N'-aminal moiety of 1,3-diallylhexahydropyrimidine. This is typically achieved by hydrolysis under acidic or neutral conditions, which cleaves the aminal ring and yields the desired N,N'-diallyl-1,3-diaminopropane. google.com

This multi-step approach offers better control over the degree of alkylation, leading to a higher purity of the final product. google.com

Optimization of Synthetic Pathways

The optimization of synthetic routes for this compound is crucial for its industrial production, focusing on maximizing yield and ensuring high purity, which is particularly important for its application in the pharmaceutical field. google.com

Yield Enhancement and Selectivity Control

The multi-step synthesis involving the hexahydropyrimidine intermediate is a prime example of a pathway designed for enhanced yield and selectivity. google.com By protecting the amine groups within a cyclic structure, the propensity for over-alkylation is significantly reduced. The dialkylation of the hexahydropyrimidine proceeds in a more controlled manner than the direct alkylation of the more flexible 1,3-diaminopropane. The final hydrolysis step is typically high-yielding, allowing for the isolation of N,N'-diallyl-1,3-diaminopropane with high purity. google.com

The table below outlines the conditions for the multi-step synthesis, demonstrating a pathway to a high-purity product.

| Step | Reactants | Product | Key Conditions | Reference |

| 1 | 1,3-Diaminopropane, Formaldehyde | Hexahydropyrimidine | - | google.com |

| 2 | Hexahydropyrimidine, Allyl Halide, Base | 1,3-Diallylhexahydropyrimidine | Presence of a base | google.com |

| 3 | 1,3-Diallylhexahydropyrimidine | This compound | Decomposition of the N,N'-aminal moiety | google.com |

This method is highlighted as being applicable to industrial-scale production and ensures a high degree of safety and yield. google.com

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to ensure the final product meets the required purity standards for its intended applications. The choice of purification method depends on the nature of the impurities present, which are often unreacted starting materials, byproducts from side reactions, and residual solvents. Common techniques employed for the purification of aliphatic diamines like this compound include distillation, chromatography, and chemical treatment.

Distillation is a primary method for purifying thermally stable liquids with different boiling points. For this compound, vacuum distillation is often employed to reduce the boiling point and prevent thermal decomposition. A patent describing the synthesis of this compound mentions the use of distillation to purify the intermediate, 1,3-diallylhexahydropyrimidine, before its final conversion to the target diamine. google.com This suggests that the final product could also be purified using a similar distillation technique. The process involves heating the crude product under reduced pressure, allowing the more volatile components to vaporize and then be condensed and collected separately.

Chromatographic techniques offer high-resolution separation and are particularly useful for removing impurities with similar boiling points to the desired product.

Column chromatography using a silica (B1680970) gel stationary phase can be challenging for basic amines due to strong interactions with the acidic silanol (B1196071) groups, which can lead to poor separation and yield loss. biotage.combiotage.com To overcome this, amine-functionalized silica can be used, or a competing amine like triethylamine (B128534) can be added to the mobile phase to neutralize the acidic sites on the silica. biotage.combiotage.com

Reversed-phase high-performance liquid chromatography (HPLC) is another powerful technique, especially for polar and ionizable compounds. biotage.com For basic amines, using a mobile phase with an alkaline pH can improve retention and separation. biotage.com Pre-column derivatization with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) can also facilitate separation and detection by HPLC. sigmaaldrich.comsigmaaldrich.com

Chemical treatment can be employed to remove specific types of impurities. For instance, washing the crude product with an acidic solution, such as dilute hydrochloric acid, can convert the basic amine product into its water-soluble salt, allowing for the removal of non-basic organic impurities through extraction. rochester.edu The amine can then be regenerated by basifying the aqueous solution and extracting it with an organic solvent. Another approach involves treating the diamine with hydrogen in the presence of a hydrogenation catalyst (e.g., platinum, palladium, nickel) to convert certain impurities into more easily separable forms. google.comgoogle.com

The following table summarizes the applicability of various purification techniques for this compound.

| Purification Technique | Principle of Separation | Applicability & Considerations |

| Vacuum Distillation | Difference in boiling points | Suitable for thermally stable compounds. Reduces the risk of decomposition at high temperatures. Mentioned for a key intermediate in a known synthesis. google.com |

| Normal-Phase Column Chromatography | Adsorption on a polar stationary phase (e.g., silica gel) | Can be challenging due to strong acid-base interactions. Requires mobile phase modification (e.g., adding triethylamine) or use of an amine-functionalized stationary phase for effective separation. biotage.combiotage.com |

| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase | Effective for polar and ionizable amines. Separation can be optimized by adjusting the mobile phase pH. biotage.com Pre-column derivatization can enhance separation and detection. sigmaaldrich.comsigmaaldrich.com |

| Acid-Base Extraction | Difference in solubility between the basic amine and non-basic impurities | A simple and effective method for removing non-basic impurities by converting the amine to its water-soluble salt. rochester.edu |

| Catalytic Hydrogenation | Chemical conversion of impurities | Can be used to treat the crude diamine to remove specific unsaturated or reactive impurities by converting them to their saturated analogs. google.comgoogle.com |

Green Chemistry Approaches in Diamine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound and other diamines, several green chemistry approaches are being explored to improve the environmental footprint of these processes.

One of the key metrics in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. rsc.org Syntheses that proceed with high atom economy, such as addition reactions, are preferred over those that generate significant byproducts, like substitution reactions. For instance, a one-step condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines to produce N,N'-dialkyl-p-phenylenediamines has been reported as a high atom economy process with water as the main byproduct. rsc.org

The use of safer solvents and reagents is another cornerstone of green chemistry. Traditional syntheses of amines often involve hazardous solvents and corrosive reagents. Research is focused on replacing these with more benign alternatives. For example, some processes for preparing N,N-dimethyl-1,3-propanediamine are described as "green and environmentally friendly," although specific details on the solvent and reagent choices that confer this "green" character are not always fully elaborated. google.com

Catalysis plays a crucial role in greening synthetic routes. The use of catalysts, especially heterogeneous catalysts, can lead to milder reaction conditions, higher selectivity, and easier separation of the catalyst from the reaction mixture, allowing for its reuse. In the synthesis of related diamines, catalysts such as Raney-Ni have been employed for hydrogenation steps. google.comresearchgate.net The development of more efficient and recyclable catalysts is an active area of research.

The following table outlines some green chemistry principles and their application in the context of diamine synthesis.

| Green Chemistry Principle | Application in Diamine Synthesis | Potential Benefits |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. Addition and condensation reactions are generally preferred. rsc.orgrsc.org | Reduced waste generation, more efficient use of resources. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or solvent-free conditions. | Reduced environmental impact, improved worker safety. |

| Design for Energy Efficiency | Utilizing catalysts to enable reactions at lower temperatures and pressures. google.com | Lower energy consumption, reduced carbon footprint. |

| Use of Catalysis | Employing catalytic reagents over stoichiometric ones. Heterogeneous catalysts are often preferred for ease of separation and recycling. google.comresearchgate.net | Increased reaction efficiency, reduced waste, potential for catalyst reuse. |

| Process Mass Intensity (PMI) Analysis | Calculating the total mass input versus the mass of the desired product to assess the overall process efficiency. rsc.org | Provides a holistic view of process sustainability, highlighting areas for improvement. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, economically viable, and environmentally responsible.

Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are fundamental in elucidating the structure and bonding of this compound. By examining the interaction of the molecule with electromagnetic radiation, researchers can map its functional groups and connectivity.

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR studies provide definitive information about its hydrogen and carbon frameworks.

In ¹H NMR, distinct signals corresponding to the chemically non-equivalent protons of the allyl and propanediamine moieties are expected. The vinyl protons (=CH- and =CH₂) of the allyl groups typically appear in the downfield region (δ 5.0-6.0 ppm) due to the deshielding effect of the double bond. The methylene (B1212753) protons adjacent to the nitrogen atoms (N-CH₂-C=C and N-CH₂-CH₂-CH₂) would resonate at different chemical shifts, influenced by the electron-withdrawing character of the nitrogen. The central methylene group of the propane (B168953) backbone (-CH₂-CH₂-CH₂-) is expected to appear as a quintet in the most upfield region for the backbone.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The olefinic carbons (C=C) of the allyl groups are characteristically found in the δ 115-140 ppm range. The carbon atoms directly bonded to nitrogen (N-C) are also clearly distinguishable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges based on typical values for similar functional groups.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1', C1'' | Allyl CH₂= | 5.0 - 5.2 | 115 - 118 |

| C2', C2'' | Allyl =CH- | 5.7 - 5.9 | 134 - 136 |

| C3', C3'' | Allyl -CH₂-N | 3.1 - 3.3 | 50 - 55 |

| C1, C3 | Propane -CH₂-N | 2.5 - 2.7 | 45 - 50 |

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within this compound. These methods probe the vibrational modes of the molecule's bonds.

Key expected vibrational frequencies include:

N-H Stretching: Although this is a tertiary diamine, secondary amine precursors would show N-H stretching bands around 3300-3500 cm⁻¹. The absence of this band in the final product confirms the di-substitution.

C-H Stretching: Signals from the sp²-hybridized carbons of the allyl group (=C-H) are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). The sp³-hybridized C-H bonds of the methylene groups appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: A sharp, characteristic band for the carbon-carbon double bond of the allyl groups should appear in the 1640-1680 cm⁻¹ region. nih.gov

C-N Stretching: These vibrations occur in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

C-H Bending: The out-of-plane bending vibrations for the vinyl group are strong and appear around 910 and 990 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. nih.gov The C=C stretching vibration is typically strong and easily identifiable in the Raman spectrum due to the change in polarizability of the double bond.

Table 2: Key Vibrational Modes for this compound This interactive table summarizes the principal IR and Raman active vibrational modes.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| =C-H Stretch | Allyl Group | 3010 - 3100 | Medium |

| C-H Stretch | Methylene Groups | 2850 - 2960 | Strong |

| C=C Stretch | Allyl Group | 1640 - 1680 | Medium (IR), Strong (Raman) |

| CH₂ Scissoring | Methylene Groups | 1450 - 1470 | Medium |

| C-N Stretch | Amine | 1000 - 1250 | Medium-Strong |

Mass Spectrometry for Structural Elucidation of Intermediates and Products

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation. For this compound (C₉H₁₈N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (154.25 g/mol ).

The fragmentation pattern is predictable based on the structure. Common fragmentation pathways would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom is a favorable process for amines. This would lead to the loss of an allyl radical (•CH₂CH=CH₂, 41 u) or the formation of an iminium ion.

Loss of a Propylamino Moiety: Cleavage of the propane chain can lead to various charged fragments.

Rearrangement Reactions: Intramolecular hydrogen rearrangements can occur, leading to characteristic fragment ions.

In the context of reaction monitoring, MS is invaluable for identifying intermediates and final products. For example, in synthesis reactions, MS can track the disappearance of starting materials like 1,3-propanediamine and the appearance of the desired product mass. nih.gov

Computational Chemistry and Molecular Modeling

Theoretical methods provide deep insights into the properties of this compound that are difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. unimib.it By applying DFT calculations, often with functionals like B3LYP and basis sets such as 6-31G*, one can determine key electronic properties. nih.govresearchgate.net

Molecular Orbitals: DFT can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the nitrogen atoms due to their lone pairs of electrons, while the LUMO is likely centered on the π* anti-bonding orbitals of the allyl double bonds. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability.

Electrostatic Potential (ESP) Map: An ESP map reveals the charge distribution across the molecule. It would show regions of negative potential (red) around the nitrogen atoms, indicating their nucleophilic character, and regions of positive potential (blue) around the hydrogen atoms.

Reactivity Descriptors: DFT calculations can quantify global reactivity indices such as electronegativity, chemical hardness, and softness, which predict how the molecule will interact with other reagents. researchgate.net

Conformational Analysis and Energy Minima

Due to the presence of multiple single bonds, this compound can exist in numerous conformations. Conformational analysis aims to find the most stable three-dimensional arrangement of the atoms, which corresponds to the global energy minimum on the potential energy surface.

Molecular Dynamics Simulations for Behavior in Solvents

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules in various environments at an atomic level. nih.gov For this compound, MD simulations can provide critical insights into its conformational dynamics, solvation, and transport properties in different solvents.

Methodology and Approach:

A typical MD simulation for studying this compound in a solvent would involve several key steps. nih.gov Initially, a simulation box is constructed containing a single or multiple molecules of the diamine surrounded by a large number of solvent molecules, such as water, ethanol (B145695), or other organic solvents. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

Boundary-driven nonequilibrium molecular dynamics (NEMD) is a sophisticated method that can be employed to study the transport properties of the solvent and the diamine. nih.gov In this approach, an external force is applied to a specific region of the simulation box to mimic a pressure gradient, allowing for the calculation of properties like flux and permeance. nih.gov The choice of thermostat is crucial to maintain the system at a constant temperature and avoid artifacts, with thermostatting the channel atoms being a more realistic approach than directly thermostatting the solvent. nih.gov

Expected Research Findings:

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, simulations on similar organic molecules and solvents in nanoporous materials provide a framework for expected outcomes. nih.govmdpi.com

Solvation Shell Structure: MD simulations can reveal the arrangement of solvent molecules around the diamine, identifying preferential interaction sites, such as hydrogen bonding between the amine groups and protic solvents.

Conformational Analysis: The flexible propenyl and propane backbones of the molecule can adopt various conformations. MD simulations can map the potential energy surface of these conformations and determine the most stable structures in different solvents.

Diffusion and Transport: The diffusion coefficient of this compound in a given solvent can be calculated, providing information on its mobility. NEMD simulations could further elucidate its transport behavior through membranes or porous materials. nih.govmdpi.com

Illustrative Data for MD Simulations of Organic Molecules:

The following table, based on general principles of MD simulations, illustrates the type of data that could be generated for this compound.

| Property | Description | Expected Outcome |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent atom at a distance r from a solute atom. | Peaks in the g(r) plot would indicate the formation of stable solvation shells around the nitrogen atoms of the diamine. |

| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time. | A linear relationship between MSD and time would be used to calculate the diffusion coefficient of the diamine in the solvent. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the diamine and protic solvents. | This would reveal the strength and dynamics of these crucial intermolecular interactions. |

Quantum Chemical Characterization of this compound Derivatives

Quantum chemical calculations offer a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. For derivatives of this compound, these methods can predict various chemical attributes and guide experimental studies.

Theoretical Framework:

Methods like Density Functional Theory (DFT) are commonly used to investigate the properties of organic molecules. These calculations can determine optimized geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions.

Potential Research Applications:

Reactivity and Stability: Quantum chemical calculations can be used to assess the reactivity of this compound derivatives. For instance, the stability of carbenium ions formed from these derivatives can be evaluated, which is crucial in understanding potential reaction mechanisms. frontiersin.org

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the experimental characterization of newly synthesized derivatives.

Reaction Pathways: The mechanisms of reactions involving these derivatives, such as their coordination with metal ions or their role in organic synthesis, can be elucidated by mapping the potential energy surfaces of the reaction pathways.

Example Data from Quantum Chemical Studies on Amine Derivatives:

The following table presents the kind of data that quantum chemical calculations could provide for a hypothetical derivative of this compound.

| Computational Method | Property Calculated | Significance |

| DFT (B3LYP/6-31G*) | Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. |

| TD-DFT | Electronic Excitation Energies | Predicts UV-Vis absorption spectra, offering insights into the electronic transitions. |

| NBO Analysis | Natural Atomic Charges | Reveals the distribution of electron density within the molecule, highlighting reactive sites. |

X-ray Crystallography of this compound Derivatives and Adducts

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique is invaluable for characterizing the solid-state structure of this compound derivatives and their adducts with other molecules, particularly metal complexes.

Structural Insights from Crystallographic Studies:

Illustrative Crystallographic Data for 1,3-Propanediamine Derivative Complexes:

The table below summarizes crystallographic data for representative metal complexes of 1,3-propanediamine derivatives, illustrating the types of structural information that can be obtained.

| Compound | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

| [Ni(C4H3NCH=N–(CH2)3–N=CHC4H3N)] | Ni(II) | Slightly distorted square planar | Monomeric structure; six-membered chelate ring in a symmetric boat conformation. | researchgate.net |

| mer-R,S-ZnL22 (L = N-(2-aminoethyl)-1,3-propanediamine) | Zn(II) | Distorted octahedral | The ligand coordinates in a meridional (mer) fashion; extensive hydrogen bonding network. | orientjchem.org |

| [NiL1] (H3L1 = N-(α-methylsalicylidene)–N′-(salicylidene)–1,3-diamino-2-propanol) | Ni(II) | Square planar | Mononuclear complex with the ligand acting as a tetradentate donor. | rsc.org |

| Cu2L(CH3COO)(CH3OH) (H3L = N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine) | Cu(II) | Dinuclear | Two copper centers bridged by the ligand and an acetate (B1210297) group. | nih.gov |

These examples highlight the versatility of 1,3-propanediamine derivatives in forming a wide range of coordination complexes with diverse structural motifs. Similar crystallographic studies on derivatives of this compound would be crucial for understanding their coordination chemistry and solid-state packing.

Coordination Chemistry and Ligand Design with N,n Di 2 Propenyl 1,3 Propanediamine

Complexation with Transition Metal Ions

N,N'-Di-2-propenyl-1,3-propanediamine functions as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This coordination is a fundamental aspect of its chemistry, leading to the formation of various metal-diamine complexes.

The stability of metal complexes is quantified by their stability constants (log K). While specific stability constants for this compound complexes are not extensively documented, the stability generally follows the Irving-Williams series for high-spin octahedral complexes of first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The stability of these complexes is also influenced by factors such as the pH of the solution and the nature of the solvent. For instance, potentiometric titrations are a common experimental technique used to determine the stability constants of such complexes in solution. researchgate.netnih.gov

Table 1: General Stability Constants (log K₁) for First-Row Transition Metal Ions with Analogous Diamine Ligands This table presents typical stability constants for related diamine ligands to illustrate general trends, as specific data for this compound is not readily available.

| Metal Ion | Ligand (Example) | log K₁ |

|---|---|---|

| Co(II) | Ethylenediamine | 5.89 |

| Ni(II) | Ethylenediamine | 7.45 |

| Cu(II) | Ethylenediamine | 10.55 |

Source: Data derived from general principles of coordination chemistry.

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable transition metal salt in an appropriate solvent. For example, reacting the diamine with a metal chloride salt like K₂[PtCl₄] in water can yield the corresponding platinum(II) complex. nih.gov Similarly, complexes with other metals such as nickel(II), copper(II), iron(II), and manganese(II) can be prepared by reacting the diamine with the respective metal halide or acetate (B1210297) salts in solvents like methanol (B129727) or ethanol (B145695). nih.gov

These complexes are characterized using a variety of analytical and spectroscopic techniques:

Elemental Analysis is used to confirm the stoichiometric ratio of metal to ligand in the complex. nih.gov

Infrared (IR) Spectroscopy helps to confirm the coordination of the nitrogen atoms to the metal ion. This is typically observed as a shift in the N-H and C-N stretching vibration frequencies compared to the free ligand.

UV-Visible Spectroscopy provides information about the electronic transitions within the complex, which helps in determining the coordination geometry around the metal ion. nih.gov

Molar Conductivity Measurements are used to determine the electrolytic nature of the complexes. nih.gov

The presence of N-allyl (N-CH₂-CH=CH₂) substituents on the diamine backbone can significantly influence the coordination geometry of the resulting metal complexes. Beyond the primary N,N-chelation, the allyl groups can engage in secondary interactions with the metal center. nih.gov

Schiff Base Derivatives of this compound

While this compound is a secondary diamine, it can be used to synthesize Schiff base-type ligands. These reactions differ from the classic condensation of primary amines with carbonyl compounds.

The term "propenylidene-bridged" can be misleading. The synthesis of Schiff base derivatives from this compound involves the reaction of its secondary amine functionalities with an external aldehyde or ketone, rather than a reaction involving its own propenyl groups. The conventional synthesis involves the condensation of an amine with a carbonyl compound, often under reflux in a solvent like ethanol or methanol, to form an imine (C=N) bond. researchgate.netderpharmachemica.com

For a primary diamine like 1,3-diaminopropane (B46017), this reaction with two equivalents of an aldehyde (e.g., salicylaldehyde) readily forms a neutral bis(Schiff base) ligand. cibtech.org However, for a secondary diamine like this compound, the reaction with an aldehyde would lead to the formation of a bis(iminium) salt, where the nitrogen atoms become positively charged. This distinction is crucial for understanding the subsequent coordination chemistry.

Table 2: General Conditions for Schiff Base Synthesis with Diamines

| Diamine Type | Carbonyl Compound | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Primary (e.g., 1,3-propanediamine) | Aldehyde (e.g., Salicylaldehyde) | Ethanol | Reflux | Neutral Schiff Base |

Source: Based on general organic synthesis principles. derpharmachemica.com

The coordination chemistry of Schiff base ligands is extensive. These ligands are valued for their synthetic flexibility and the stability of their metal complexes. cibtech.org Schiff bases derived from 1,3-diaminopropane typically act as tetradentate ligands, coordinating through two nitrogen atoms of the imine groups and two other donor atoms, often oxygen from the aldehyde precursor (e.g., the hydroxyl group in salicylaldehyde). nih.gov

The coordination of these Schiff base ligands to metal ions is confirmed by spectroscopic methods. In IR spectra, a shift of the C=N stretching frequency to a lower wavenumber upon complexation indicates the involvement of the imine nitrogen in coordination. nih.gov The resulting complexes can adopt various geometries, such as octahedral or square planar, depending on the metal ion, its oxidation state, and the specific structure of the ligand. bohrium.comnih.gov For example, palladium(II) often forms square planar complexes with such ligands. cibtech.org The thermal stability and electronic properties of these complexes can be fine-tuned by modifying the substituents on the Schiff base ligand. nih.gov

Applications of this compound Metal Complexes

The unique structural characteristics of this compound, featuring a flexible 1,3-propanediamine backbone and two reactive allyl groups, suggest its potential utility in various fields of coordination chemistry. While direct and extensive research on the applications of its metal complexes is nascent, the known chemistry of related ligands allows for the exploration of its potential in supramolecular assemblies, metal ion sequestration, and redox processes.

Role in Supramolecular Assemblies

The design of supramolecular assemblies relies on the principles of molecular self-assembly, where molecules spontaneously organize into well-defined, larger structures through non-covalent interactions. Metal-ligand coordination is a powerful tool in the construction of these architectures, including coordination polymers and metal-organic frameworks (MOFs). orientjchem.org

The bidentate nature of the this compound ligand, with its two nitrogen donor atoms, allows it to form stable chelate rings with metal ions. The flexibility of the propane-1,3-diamine backbone can accommodate the coordination geometries of various metals. For instance, related 1,3-propanediamine derivatives have been shown to form dinuclear complexes, such as the dinuclear Gallium(III) complex with 1,3-propanediamine-N,N'-diacetate, which further assembles into a three-dimensional supramolecular structure through hydrogen bonding. nih.gov

A key feature of this compound is the presence of terminal allyl groups. These reactive functional groups can potentially participate in secondary reactions, such as polymerization or cross-linking, after the initial formation of a metal-ligand complex. This could lead to the formation of robust coordination polymers with extended networks. While specific research on the polymerization of this compound metal complexes is limited, the concept of using functionalized ligands to create complex supramolecular structures is well-established.

Table 1: Examples of Supramolecular Structures with Related Ligands

| Ligand | Metal Ion(s) | Resulting Structure | Reference |

| 1,3-Propanediamine-N,N'-diacetate | Gallium(III) | Dinuclear complex forming a 3D supramolecular network | nih.gov |

| 1,3-Bis(4-pyridyl)propane | Cobalt(II), Cadmium(II) | 3D and 2D Metal-Organic Frameworks | mdpi.com |

| N,Nʼ-di(8-hydroxyquinolinolyl-5-methyl)-N,Nʼ-diethyl-1,3-propane diamine | Zn(II), Cu(II), Ni(II), Co(II), Mn(II) | Coordination Polymers |

Potential in Metal Ion Sequestration and Separation Technologies

Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it from its surroundings. This property is crucial in applications such as heavy metal remediation, industrial wastewater treatment, and the separation of valuable metals. mdpi.comnih.gov The diamine structure of this compound makes it a candidate for metal ion chelation. Related diamine compounds, such as 2,2-dimethyl-1,3-propanediamine, have been suggested to function as chelating agents for heavy metals. nih.gov

The allyl groups on this compound could also be functionalized to create more complex and selective extraction systems. For instance, they could be used to anchor the ligand to a solid support, creating a chelating resin for the removal of metal ions from solution.

Table 2: Metal Sequestration Data for a Related System

This table presents data for the extraction of lead (Pb²⁺) and cadmium (Cd²⁺) ions from an aqueous solution using aminooctyldiphosphonic acid, illustrating the type of data that would be relevant for evaluating this compound.

| Metal Ion | Initial Concentration | Extraction Yield (%) at Molar Ratio Q=1 | Reference |

| Pb²⁺ | 5 x 10⁻⁴ M | 32 | f1000research.com |

| Cd²⁺ | 5 x 10⁻⁴ M | 55 | f1000research.com |

Redox Chemistry and Electron Transfer Processes

The study of the redox behavior of metal complexes is fundamental to understanding their roles in catalysis, electron transfer reactions, and the development of molecular electronics. nih.govresearchgate.net The coordination of a ligand to a metal ion can significantly alter the metal's redox potential, making it either easier or more difficult to oxidize or reduce.

While there is a lack of specific electrochemical data for metal complexes of this compound, studies on related compounds offer valuable comparisons. For example, the redox behavior of copper(II) and lanthanide ion complexes with a Schiff base ligand derived from 2-hydroxy-1,3-propanediamine has been investigated using cyclic voltammetry. researchgate.net These studies reveal how the coordination environment influences the electron transfer properties of the metal center.

The redox potentials of metal complexes are influenced by both the metal and the ligand. For a given metal, electron-donating groups on the ligand tend to make the complex easier to oxidize (lower redox potential), while electron-withdrawing groups make it more difficult to oxidize (higher redox potential). nih.gov The allyl groups on this compound are generally considered to be weakly electron-withdrawing.

Table 3: Illustrative Redox Potentials of Metal Complexes with Nitrogen-Containing Ligands

This table provides a general range of redox potentials for various metal complexes with nitrogen-based ligands to contextualize the potential redox activity of this compound complexes.

| Metal | Ligand Type | General Redox Potential Range (V vs. SHE) | Reference |

| Ni | N-ligands | 2 - 3.5 | nih.gov |

| Ti | N-ligands | 1 - 3 | nih.gov |

| Mn | N-ligands | 1 - 2 | nih.gov |

| Fe | N-ligands | 0.5 - 2 | nih.gov |

Further research, particularly through techniques like cyclic voltammetry, is necessary to elucidate the specific redox properties of metal complexes formed with this compound and to explore their potential in catalytic and electron transfer applications.

Polymer Science and Materials Applications of N,n Di 2 Propenyl 1,3 Propanediamine

N,N'-Di-2-propenyl-1,3-propanediamine as a Monomer and Cross-linking Agent

The presence of both amine and vinyl functionalities makes this compound a valuable building block in polymer chemistry. The amine groups can undergo traditional step-growth polymerization reactions, while the propenyl groups offer a pathway for chain-growth polymerization and post-polymerization modification.

As a diamine, this compound can be readily incorporated into polymer backbones through reactions with difunctional monomers. For instance, it can react with diacids or their derivatives to form polyamides, or with diisocyanates to produce polyureas. The resulting polymers contain the diamine moiety as a repeating unit, influencing the polymer's thermal and mechanical properties.

The general reaction for the synthesis of polyamides from a diamine and a diacid is a polycondensation reaction, which can be represented as follows:

n H₂N-R-NH₂ + n HOOC-R'-COOH → [-HN-R-NH-CO-R'-CO-]ₙ + 2n H₂O

In this reaction, 'R' represents the -(CH₂)₃-N(CH₂CH=CH₂)-CH₂CH₂CH₂-N(CH₂CH=CH₂)- group from this compound.

While specific studies detailing the synthesis of polymers using this compound as the sole diamine monomer are not widely available in open literature, the principles of polyamide and polyurethane synthesis are well-established. The properties of such polymers would be influenced by the flexible propane (B168953) linker and the presence of the pendant allyl groups.

The formation of covalent bonds between the secondary amine groups of this compound and comonomers like diacids and diisocyanates is fundamental to its role in step-growth polymerization.

With Diacids: The reaction with a dicarboxylic acid forms an amide linkage, a robust and stable covalent bond that is characteristic of polyamides. This reaction typically requires elevated temperatures and the removal of water to drive the equilibrium towards polymer formation.

With Diisocyanates: The reaction with a diisocyanate results in the formation of a urea (B33335) linkage. This reaction is generally highly efficient and can often be carried out at lower temperatures compared to polyamidation.

The reactivity of the secondary amines in this compound is a key factor in these polymerization processes. While specific kinetic data for this particular diamine is scarce, the general principles of amine reactivity in polymerization are well understood.

Advanced Polymer Architectures

The unique structure of this compound allows for the creation of advanced polymer architectures with specialized properties. The presence of the propenyl groups is particularly significant in this regard, as they can be utilized to form cross-linked networks.

Thermosetting resins are polymers that are irreversibly cured to form a rigid, three-dimensional network. Elastomers are polymers that exhibit rubber-like elasticity. This compound can be used to create both types of materials.

By first forming a linear prepolymer through the reaction of the amine groups, the pendant propenyl groups can then be cross-linked in a subsequent step, often through free-radical polymerization initiated by heat or radiation. This two-step process allows for the formation of a cross-linked network, leading to materials with high thermal stability and mechanical strength, characteristic of thermosets. The

Modification of Polymer Properties

The incorporation of this compound into polymer structures serves as a strategic method for tailoring and enhancing material characteristics. Its unique molecular structure, featuring two secondary amine groups and two reactive allyl (propenyl) double bonds, allows it to act as a potent cross-linking agent or a monomer that imparts specific functionalities to the polymer backbone.

Enhancement of Mechanical Properties and Thermal Stability

The integration of this compound into polymeric systems is a key strategy for creating robust cross-linked networks. These networks exhibit significantly improved mechanical strength and thermal resilience compared to their non-cross-linked linear polymer counterparts. The diamine's four reactive sites—the two allyl groups and the two nitrogen atoms—can form multiple covalent bonds, creating a three-dimensional polymer architecture.

This cross-linked structure restricts the movement of polymer chains relative to one another, which is the primary mechanism for enhancing mechanical properties. The result is an increase in the material's tensile strength, modulus, and hardness. The covalent cross-links are more effective at holding the polymer chains together under load than the weaker van der Waals forces that dominate in thermoplastics.

Furthermore, the thermal stability of the polymer is enhanced. The strong covalent bonds introduced by the cross-linking process require more energy to break than the intermolecular forces in linear polymers. This increased bond dissociation energy translates to a higher decomposition temperature and improved dimensional stability at elevated temperatures. Research into the thermal degradation of amine-containing polymers indicates that factors such as amine concentration can influence thermal stability, with cross-linking generally providing a more stable matrix. mdpi.comresearchgate.netntnu.no

| Property | Base Polymer (Schematic) | Polymer Cross-linked with this compound | Underlying Mechanism |

|---|---|---|---|

| Tensile Strength | Lower | Higher | Covalent network restricts chain slippage under stress. |

| Young's Modulus | Lower | Higher | Increased stiffness due to the rigid 3D network structure. |

| Hardness | Lower | Higher | Resistance to surface indentation is increased by the cross-linked matrix. |

| Thermal Decomposition Temperature (Td) | Lower | Higher | Higher energy is required to break the covalent cross-links compared to intermolecular forces. mdpi.com |

| Solvent Swelling | High (may dissolve) | Limited (swells but does not dissolve) | The cross-linked network prevents polymer chains from being fully solvated and separating. |

Introduction of Reactive Sites for Post-Polymerization Functionalization

One of the most significant advantages of using this compound in polymer synthesis is the introduction of pendant reactive allyl groups along the polymer backbone. These groups serve as accessible handles for post-polymerization modification (PPM), a powerful strategy for synthesizing functional polymers that may be difficult to produce through direct polymerization of corresponding monomers. utexas.edumcmaster.ca

PPM allows for the creation of a library of materials from a single parent polymer, where various molecules can be grafted onto the polymer chain to tailor its properties for specific applications. nih.govresearchgate.net The allyl groups of this compound are particularly versatile for this purpose. They can readily participate in "click" chemistry reactions, which are known for their high efficiency, mild reaction conditions, and orthogonality. nih.gov

A prominent example is the thiol-ene reaction, a radical-mediated addition of a thiol to the alkene of the allyl group. This reaction proceeds with high yield and is insensitive to many other functional groups, making it an ideal method for attaching biomolecules, drugs, or other functional moieties to the polymer. researchgate.net The secondary amine groups within the diamine structure can also be targeted for further functionalization, although they are generally less accessible if they have participated in the initial polymerization. This dual functionality makes the compound a versatile building block for advanced, multifunctional materials.

| Reactive Site | Type of Reaction | Potential Functionalization | Key Advantage |

|---|---|---|---|

| Allyl (C=C) Double Bond | Thiol-ene "Click" Reaction | Grafting of thiol-containing molecules (e.g., peptides, drugs, fluorescent tags). | High efficiency, mild conditions, orthogonal to many functional groups. nih.gov |

| Allyl (C=C) Double Bond | Radical Polymerization | Grafting "from" the backbone to create branched or brush-like structures. | Allows for significant changes in polymer architecture and properties. |

| Allyl (C=C) Double Bond | Hydroamination/Hydrosilylation | Introduction of new amine or silane (B1218182) functionalities. | Expands the range of chemical handles available for further modification. |

| Secondary Amine (-NH-) | Alkylation / Acylation | Attachment of alkyl or acyl chains; modification of charge and polarity. | Fine-tuning of polymer solubility, hydrophilicity, and interactive properties. researchgate.net |

Emerging Applications in Materials Science

The distinct structural attributes of this compound position it as a valuable component in the design of sophisticated materials. Its ability to act as both a flexible linker and a multi-functional cross-linking agent is being explored in advanced applications such as dendrimer construction and the fabrication of porous materials.

Dendrimer Synthesis and Functionalization

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. Their synthesis requires precise, stepwise reactions, often starting from a central core molecule. nih.gov Diamines are frequently used as core molecules or as building blocks in the synthesis of dendrimer families like poly(amidoamine) (PAMAM) dendrimers. nih.govscispace.com

This compound is a candidate for several roles in dendrimer synthesis:

Core Molecule: The 1,3-propanediamine segment can act as the central initiator core from which dendritic wedges are grown divergently.

Branching Unit: While less common, its structure could be incorporated into repeating units that build the dendrimer's generations.

Surface Functionalization: Dendrimers synthesized with reactive surface groups can be modified by reacting them with this compound. This would coat the dendrimer surface with reactive allyl groups, making them platforms for attaching other molecules, a strategy used with other functional amines. mdpi.comnih.govresearchgate.net

The key advantage of using this specific diamine is the introduction of allyl groups at the core or on the surface. These groups can then undergo "click" reactions, providing a powerful tool for creating precisely functionalized dendrimers for applications in fields like drug delivery or catalysis. mdpi.com

| Role in Dendrimer Structure | Description | Resulting Feature | Potential Application |

|---|---|---|---|

| Initiator Core | The molecule serves as the central point (generation 0) for dendrimer growth. | Dendrimer with a flexible propanediamine core and internal allyl groups (if not reacted). | Catalysis, molecular encapsulation. |

| Surface Functionalization Agent | Reacted with the terminal groups of a pre-formed dendrimer. | A dendrimer surface covered in reactive allyl groups. | Platform for attaching targeting ligands, imaging agents, or drugs via click chemistry. mdpi.commdpi.com |

Fabrication of Porous Polymeric Networks

Porous polymeric networks are materials characterized by a high void volume and a large surface area, making them suitable for applications such as filtration, catalysis, and as scaffolds for tissue engineering. rsc.orgrsc.org The fabrication of stable porous structures often relies on the cross-linking of polymer chains around a template or through a phase-separation process. nih.govresearchgate.net

This compound is an excellent candidate for a cross-linking agent in the synthesis of these materials. When copolymerized with a suitable monomer, the diamine can form a covalently bonded network. The final porous structure can be controlled by the reaction conditions, such as the concentration of the cross-linker and the solvent used, which can induce phase separation during polymerization to create pores. researchgate.net

The tetra-functionality of the molecule (two allyl groups and two amine nitrogens) allows for the formation of a high-density, robust network. The resulting porous polymer would not only be mechanically stable but also inherently functional, with the unreacted allyl groups or the amine functionalities lining the pore surfaces. This intrinsic functionality can be used to immobilize catalysts, capture specific molecules, or promote cell adhesion without the need for post-fabrication surface modification. researchgate.netmdpi.com

| Characteristic | Description | Advantage Conferred by the Diamine |

|---|---|---|

| Network Stability | The network is held together by strong covalent bonds, providing mechanical and thermal robustness. | High cross-linking density from four reactive sites leads to a durable material. |

| Tunable Porosity | Pore size and interconnectivity can be controlled by adjusting the monomer-to-cross-linker ratio and polymerization conditions. researchgate.net | The diamine's concentration directly influences the network density and resulting pore structure. |

| Inherent Functionality | The surfaces of the pores can be lined with reactive allyl groups and/or amine groups. | Provides active sites for catalysis, sorption, or further functionalization without extra steps. researchgate.net |

| High Surface Area | The porous structure provides a large surface area-to-volume ratio. | Enhances efficiency in applications requiring surface interactions, such as separation or catalysis. rsc.org |

Applications in Organic Synthesis and Chemical Transformations

Intermediate in Complex Organic Molecule Synthesis

The difunctional nature of N,N'-Di-2-propenyl-1,3-propanediamine makes it an important precursor in the synthesis of complex organic molecules, particularly in the assembly of macrocyclic polyamines and alkaloid skeletons. While direct total synthesis examples employing this specific diamine are not extensively documented, its structural motifs are found in precursors to larger, more complex structures. For instance, the synthesis of macrocyclic polyamines often involves the reaction of diamines with other bifunctional molecules. Analogous compounds, such as N,N'-bis(2-aminoethyl)-1,3-propanediamine, have been successfully used to create various macrocycles by reaction with reagents like butanedione followed by cyclization with dihaloalkanes. This suggests the potential of this compound to undergo similar transformations to produce novel macrocyclic structures with pendant allyl groups, which can be further functionalized.

Furthermore, the core structure of this compound is analogous to segments of certain polyamine natural products. The strategic placement of its functional groups allows for its potential use in biomimetic syntheses.

Participation in Condensation and Addition Reactions

The secondary amine functionalities of this compound readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. For example, the condensation of 1,3-diamines with aldehydes can lead to the formation of N,N′-dialkyl-1,3-propanedialdimines illinois.edu. These reactions typically proceed through the formation of a Schiff base intermediate. The resulting diimine products can be valuable ligands in coordination chemistry or can be further reduced to the corresponding saturated diamines.

The alkene groups of this compound are susceptible to a variety of addition reactions. These include, but are not limited to, halogenation, hydrohalogenation, and hydroamination. Metal-catalyzed hydroamination of dienes with alkylamines, for instance, is a known method for the formation of allylic amines nih.gov. This reactivity allows for the introduction of a wide range of functional groups at the terminal carbons of the allyl chains.

A notable application of related diallylamine (B93489) compounds is in cyclopolymerization. This process involves a free-radical mechanism where the polymerization proceeds via an alternating sequence of intramolecular cyclization and intermolecular propagation, leading to the formation of polymers containing cyclic repeating units nih.gov.

Table 1: Examples of Potential Condensation and Addition Reactions

| Reactant | Reaction Type | Potential Product |

|---|---|---|

| Aldehyde (R-CHO) | Condensation | N,N'-dialkylidene-N,N'-diallyl-1,3-propanediamine |

| Dicarboxylic Acid (HOOC-R-COOH) | Condensation (Amide formation) | Polyamide with pendant allyl groups |

| Halogen (X₂) | Electrophilic Addition | Tetrahalogenated derivative |

| Hydrogen Halide (HX) | Electrophilic Addition | Dihalogenated derivative (Markovnikov or anti-Markovnikov depending on conditions) |

Role in Cyclization Reactions and Heterocycle Formation

The presence of two allyl groups and two amine functionalities in a single molecule makes this compound an excellent substrate for the synthesis of nitrogen-containing heterocycles through cyclization reactions. One of the most powerful techniques for this purpose is ring-closing metathesis (RCM) wikipedia.org. RCM of diallylamine derivatives, catalyzed by ruthenium-based complexes, is a common strategy for the synthesis of unsaturated nitrogen heterocycles such as dihydropyrroles and tetrahydropyridines nih.gov. By protecting the amine groups and then performing RCM, it is possible to construct five- and six-membered rings. Subsequent reduction of the double bond can yield the corresponding saturated heterocycles.

Furthermore, the diamine backbone can be incorporated into larger macrocyclic structures. The reaction of diamines with dihalides is a classical method for the synthesis of macrocyclic polyamines nih.gov. This compound could potentially be used in this manner to create novel macrocycles with reactive allyl pendants.

| Cyclization Method | Potential Heterocyclic Product |

| Ring-Closing Metathesis (RCM) | Substituted dihydropyrroles or tetrahydropyridines |

| Reaction with Dihalides | Macrocyclic polyamines with allyl groups |

| Intramolecular Hydroamination | Substituted piperidines or pyrrolidines |

Substrate for Further Functionalization of Allylic and Amine Groups

Both the allylic and amine groups of this compound can be selectively functionalized to introduce new chemical properties and to build more complex molecules.

Functionalization of Allylic Groups:

The terminal double bonds of the allyl groups are amenable to a wide array of chemical transformations. These include:

Oxidation: Epoxidation to form diepoxides, or dihydroxylation to yield tetraols.

Reduction: Catalytic hydrogenation to convert the allyl groups to propyl groups, yielding N,N'-dipropyl-1,3-propanediamine.

Carbon-Carbon Bond Formation: Heck coupling, Suzuki coupling, or other cross-coupling reactions to introduce aryl or other organic fragments.

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond to produce aldehydes.

Functionalization of Amine Groups:

The secondary amine groups are nucleophilic and can undergo various reactions, such as:

Alkylation: Reaction with alkyl halides to form tertiary amines or quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Arylation: Buchwald-Hartwig amination or other cross-coupling reactions to introduce aryl substituents.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

This dual reactivity allows for a high degree of molecular diversity to be generated from a single starting material, making this compound a valuable tool in combinatorial chemistry and the synthesis of compound libraries.

Derivatives and Functionalization Strategies of N,n Di 2 Propenyl 1,3 Propanediamine

N-Alkylation and Acylation of the Amine Groups

The secondary amine groups in N,N'-Di-2-propenyl-1,3-propanediamine are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for the synthesis of more complex polyamine analogues and for modifying the chemical properties of the parent molecule.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting the diamine with an alkyl halide. The reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The choice of reaction conditions, such as the solvent and the presence of a base, can influence the degree of alkylation. For instance, the use of a strong base can lead to the formation of a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. mdpi.com A simple method for the selective mono-N-alkylation of primary amines to secondary amines has been developed using ionic liquids as the solvent, which tends to reduce the overalkylation that can occur in other solvents. researchgate.net In the case of more reactive alkylating agents like allyl or benzyl (B1604629) bromides, the reaction often proceeds to the corresponding tertiary amines exclusively. researchgate.net

A notable example of N-alkylation in a related synthesis is the N,N'-dialkylation of a hexahydropyrimidine (B1621009) intermediate with an allyl halide in the presence of a base to produce 1,3-diallylhexahydropyrimidine. This intermediate is then hydrolyzed to yield N,N'-diallyl-1,3-diaminopropane. google.com

N-Acylation is the process of adding an acyl group to the amine nitrogen. This is typically accomplished by reacting the diamine with an acyl chloride or an acid anhydride. N-acylation converts the secondary amines into amides, which can alter the molecule's chemical reactivity and biological activity. An efficient method for the N-acylation of amides to form imides has been described using a pyridine (B92270) ring as an internal nucleophilic catalyst. semanticscholar.org This methodology, which employs a weak base like N,N-diisopropylethylamine (DIPEA), could be adapted for the acylation of this compound. semanticscholar.org

Reactions Involving the Allylic Double Bonds

The two propenyl groups of this compound offer reactive sites for a variety of addition and polymerization reactions.

Polymerization and Cross-linking through Olefin Metathesis

The terminal double bonds of the allyl groups make this compound a suitable monomer for olefin metathesis polymerization. This process can lead to the formation of linear polymers or cross-linked networks, depending on the reaction conditions and the type of metathesis employed. For example, ring-closing metathesis (RCM) of diallyl-containing compounds is a common strategy for synthesizing cyclic structures. msu.edu In the context of polymerization, acyclic diene metathesis (ADMET) can be utilized to produce polyolefins. A study on the metathesis copolymerization of diallyl disulfide with cyclooctene (B146475) using a second-generation Grubbs catalyst demonstrated the potential for incorporating diallyl monomers into polymer chains. nih.gov This suggests that this compound could be similarly polymerized or copolymerized to create novel functional polymers.

Hydroamination and Hydroboration Reactions

Hydroamination involves the addition of an N-H bond across the double bond. While the intramolecular hydroamination of dienes is a known process, the intermolecular hydroamination of 1,3-dienes can also be achieved using catalysts. For instance, rhodium-catalyzed hydroamination of 1,3-dienes has been reported to generate homoallylic amines. semanticscholar.org

Hydroboration of the allylic double bonds can be accomplished using reagents like pinacolborane in the presence of a nickel catalyst, such as a combination of Ni(cod)₂ and PCy₃. nih.gov This reaction is a regio- and stereoselective 1,4-hydroboration of 1,3-dienes, leading to the formation of stereodefined (Z)-allylboron reagents. nih.govnih.gov These intermediates can then be oxidized to produce allylic alcohols or used in subsequent carbonyl addition reactions. nih.gov The hydroboration of dienes can also be catalyzed by other transition metals, with the selectivity for 1,2- versus 1,4-addition being influenced by the catalytic system used. frontiersin.org

Epoxidation and Dihydroxylation of Propenyl Moieties

Epoxidation of the double bonds in this compound would lead to the formation of diepoxide derivatives. These epoxides can serve as reactive intermediates for further functionalization.

Dihydroxylation of the propenyl groups results in the formation of a tetraol derivative. The dihydroxylation of allylic amines is a useful synthetic method for obtaining amino diol structures, which are found in many biologically important natural products. researchgate.net Asymmetric 1,4-dihydroxylation of 1,3-dienes can be achieved through a platinum-catalyzed enantioselective addition of bis(pinacolato)diboron, followed by oxidation. nih.gov Another approach involves the metal-free, highly diastereoselective ammonium-directed dihydroxylation of aminocyclohexenes. researchgate.net

Synthesis of Polyamine Analogues and Extended Structures

This compound is a valuable precursor for the synthesis of a wide range of polyamine analogues with extended or modified structures. These analogues are often designed to interact with biological systems, for example, as antiproliferative agents. nih.govnih.gov

The synthesis of such analogues can involve a variety of strategies, including the alkylation or acylation of the amine nitrogens as previously discussed, or by modifying the carbon backbone. For instance, longer polyamine chains can be constructed using methods like the Golding synthesis, which utilizes a dibenzyltriazone protecting group. mdpi.com Solid-phase synthesis has also been employed to simplify the isolation and purification of polyamine analogues. mdpi.com In one such synthesis, propanediamine was attached to a resin and the chain was extended through activated ester methods, followed by reduction of the resulting amides to form tetramines. mdpi.com

Development of Salt Forms for Specific Applications

The basic nature of the amine groups in this compound allows for the formation of various salt forms. These salts often exhibit different physical properties, such as solubility and crystallinity, compared to the free base, which can be advantageous for specific applications.

Commonly, the diamine is converted to its dihydrochloride (B599025) or diphosphate (B83284) salt by treatment with the corresponding acid. google.com For example, a patent describes the formation of N,N'-diallyl-1,3-diaminopropane dihydrochloride by reacting the purified free base with a hydrogen chloride ether solution. google.com Similarly, the diacetate salt of the related N-Oleyl-1,3-propanediamine has been documented. fda.gov The formation of these salts can be a crucial step in the purification process or for the formulation of the compound for particular uses.

Advanced Methodologies and Future Research Directions

In Situ Spectroscopic Monitoring of Reactions Involving N,N'-Di-2-propenyl-1,3-propanediamine

Real-time monitoring of chemical reactions provides invaluable data on kinetics, mechanisms, and the influence of various parameters. mt.com For reactions involving this compound, such as polymerization or the synthesis of its derivatives, in situ spectroscopic techniques are particularly powerful.

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy can track the real-time progress of reactions by monitoring changes in the characteristic vibrational frequencies of functional groups. mt.comnih.gov For instance, during the polymerization of the allyl groups of this compound, the disappearance of the C=C stretching vibration and the appearance of new C-C single bond absorptions can be continuously measured. researchgate.net This allows for precise determination of reaction endpoints and optimization of conditions like temperature and catalyst concentration. mdpi.com

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is highly effective for monitoring reactions in aqueous media and for tracking changes in non-polar bonds. endress.com It can be particularly useful for studying the polymerization of this compound in slurry or emulsion systems, providing quantitative data on monomer conversion and polymer formation. endress.comresearchgate.net The low-level addition of reactants, which can influence the final properties of a polymer, can also be monitored. endress.com

An illustrative data table for in situ monitoring of a hypothetical reaction is presented below.

Interactive Data Table: Hypothetical In Situ FTIR Monitoring of this compound Polymerization

| Time (minutes) | Reactant A Concentration (%) | Product B Concentration (%) | Intermediate C Concentration (%) |

| 0 | 100 | 0 | 0 |

| 10 | 85 | 10 | 5 |

| 20 | 60 | 30 | 10 |

| 30 | 30 | 60 | 10 |

| 40 | 10 | 85 | 5 |

| 50 | 2 | 98 | 0 |

Mechanistic Investigations using Advanced Analytical Techniques

A thorough understanding of reaction mechanisms is crucial for controlling product selectivity and improving yields. Advanced analytical techniques can elucidate the intricate steps involved in reactions of this compound.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are instrumental in identifying reaction intermediates and byproducts, even at very low concentrations. acs.org In the study of metal complexes derived from this compound, ESI-MS can help confirm the structure of the complexes and provide insights into their formation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution and solid-state NMR are powerful tools for detailed structural characterization. acs.org For instance, in analyzing polymers derived from this compound, 13C and 1H NMR can confirm the polymer structure and determine the degree of polymerization. researchgate.net Advanced NMR techniques, such as COSY (Correlation Spectroscopy), can reveal through-bond correlations between protons, aiding in the definitive assignment of complex structures. researchgate.net

High-Throughput Screening for New Applications and Derivatives

High-throughput screening (HTS) methodologies, originally developed for the pharmaceutical industry, are now being applied to materials science and polymer chemistry to accelerate the discovery of new compounds and applications. mrs-j.orgnih.gov This approach involves the rapid, parallel synthesis and testing of large libraries of compounds.

For this compound, HTS can be employed to:

Discover new derivatives: By reacting this compound with a diverse library of monomers or functionalizing agents, a vast array of new polymers and compounds can be synthesized in parallel. chemspeed.com

Optimize reaction conditions: HTS can be used to rapidly screen various catalysts, solvents, and temperature profiles to find the optimal conditions for a specific transformation.

Screen for desired properties: The resulting libraries of materials can be rapidly screened for properties such as thermal stability, mechanical strength, or catalytic activity. llnl.gov